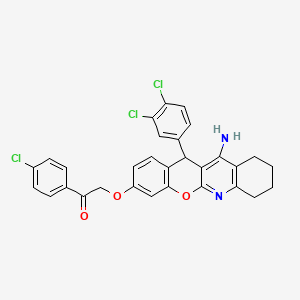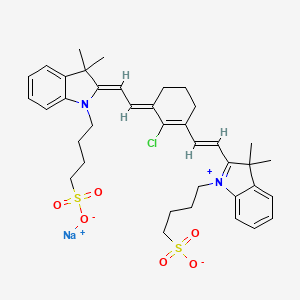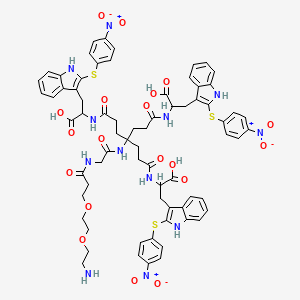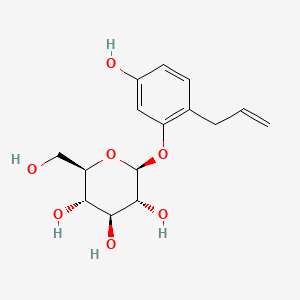
IOX2 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IOX2 (sodium) is a specific inhibitor of prolyl hydroxylase-2 (PHD2), with an IC50 value of 22 nM . It is known for its ability to regulate platelet function and arterial thrombosis by upregulating hypoxia-inducible factor 1-alpha (HIF-1α) expression and inhibiting reactive oxygen species (ROS) production . This compound is widely used in the study of thrombotic diseases and has significant implications in various scientific research fields .
Preparation Methods
The synthesis of IOX2 (sodium) involves the use of isatoic anhydride as a starting material . The conventional technology has been improved and optimized to reduce reaction costs and treatment difficulties . The synthetic route typically involves multiple steps, including the formation of key intermediates and the final product under controlled reaction conditions . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
IOX2 (sodium) undergoes various chemical reactions, including:
Oxidation: IOX2 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of IOX2, altering its chemical properties.
Substitution: IOX2 can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
IOX2 (sodium) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of IOX2 (sodium) involves the inhibition of prolyl hydroxylase-2 (PHD2), which leads to the stabilization and upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) . This, in turn, regulates various downstream pathways involved in cellular responses to hypoxia, including the expression of genes related to angiogenesis, metabolism, and cell survival . The molecular targets and pathways involved include the inhibition of ROS production and the modulation of platelet function and arterial thrombosis .
Comparison with Similar Compounds
IOX2 (sodium) is unique in its high selectivity and potency as a PHD2 inhibitor . Similar compounds include:
PX-478: Another inhibitor of HIF-1α, but with different selectivity and potency profiles.
BAY 87-2243: A hypoxia-inducible factor modulator with distinct chemical properties and applications.
KC7F2: An inhibitor of HIF-1α with varying degrees of selectivity and efficacy.
These compounds share similarities in their ability to modulate hypoxia-related pathways but differ in their chemical structures, selectivity, and specific applications .
Properties
Molecular Formula |
C19H15N2NaO5 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
sodium;2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetate |
InChI |
InChI=1S/C19H16N2O5.Na/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12;/h1-9,24H,10-11H2,(H,20,25)(H,22,23);/q;+1/p-1 |
InChI Key |
FGRWPWFJKJBNRV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)










![2-amino-1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140169.png)


